G-NGA2 N-Glycan

Glycomics Mass Spectrometry Biomarker Discovery

Quantitative glycomics workflows require precise monogalactosylated standards. Substituting with NGA2 or NA2 introduces significant error due to differential lectin binding and MS fragmentation. - **Critical differentiation**: Essential for ESI-QTOF calibration; 3.05x abundance difference vs NGA2 in serum validates unique role. - **Quality assurance**: ≥90% purity by 1H NMR & HPLC; system suitability for chromatographic peak identification. - **Enzymatic studies**: Defined substrate for galactosyltransferases & galactosidases - models single residue addition/removal. - **Supply**: Lyophilized powder, ready for immediate use in validated assays.

Molecular Formula C56H94N4O41
Molecular Weight 1479.3 g/mol
Cat. No. B12391311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG-NGA2 N-Glycan
Molecular FormulaC56H94N4O41
Molecular Weight1479.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O
InChIInChI=1S/C56H94N4O41/c1-14(69)57-18(5-61)30(74)44(19(73)6-62)96-51-28(59-16(3)71)37(81)46(25(12-68)93-51)98-54-43(87)47(35(79)26(95-54)13-88-55-48(40(84)33(77)22(9-65)91-55)100-50-27(58-15(2)70)36(80)31(75)20(7-63)89-50)99-56-49(41(85)34(78)23(10-66)92-56)101-52-29(60-17(4)72)38(82)45(24(11-67)94-52)97-53-42(86)39(83)32(76)21(8-64)90-53/h5,18-56,62-68,73-87H,6-13H2,1-4H3,(H,57,69)(H,58,70)(H,59,71)(H,60,72)/t18-,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33+,34+,35+,36+,37+,38+,39-,40-,41-,42+,43-,44+,45+,46+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56+/m0/s1
InChIKeyZWQQPAMISBLNAI-ZWMKEPOGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

G-NGA2 N-Glycan Structure and Procurement


G-NGA2 N-Glycan (CAS 103584-68-5, C56H94N4O41, MW 1479.3 g/mol) is a structurally defined, monogalactosylated, asialo, biantennary complex-type N-linked oligosaccharide [1]. It belongs to the biantennary N-glycan family and is a key substructure of larger galactosylated glycans such as NA2 [2]. As a well-characterized glycan standard, it is supplied as a purified, lyophilized powder, making it a critical reagent for analytical method development, enzymatic studies, and glycan-binding assays [3].

Supports glycomics method development as a monogalactosylated reference
Enables lectin-based assay control requiring terminal galactose recognition
Functions as an enzymatic intermediate for galactosyltransferase studies

G-NGA2 N-Glycan: Substitution Failure


In-class compounds such as NGA2 (asialo, agalacto-) and NA2 (asialo, digalactosylated) share the same biantennary core but differ critically in terminal galactosylation . This single galactose residue on G-NGA2 fundamentally alters its recognition by lectins, glycosidases, and antibodies, as well as its chromatographic retention time and mass spectrometric fragmentation pattern [1][2]. Substituting G-NGA2 with NGA2 or NA2 in a quantitative assay would therefore invalidate comparative results, making G-NGA2 the essential reference standard for any workflow specifically targeting monogalactosylated glycans [3].

NGA2 (agalactosylated)
Calibration may not transfer; differs in MS abundance and lectin affinity profiles.
NA2 (digalactosylated)
Retention time and recognition may shift; requires separate validation for monogalactosylated workflows.

G-NGA2 N-Glycan Differentiation Evidence


G-NGA2 vs. NGA2 Serum Abundance

In a study of human serum N-glycans, the monogalactosylated, asialo, biantennary glycan (G-NGA2) exhibited a relative abundance of 1.25 ± 0.81 (arbitrary units), whereas the agalactosylated, asialo, biantennary glycan (NGA2) showed a significantly higher abundance of 3.81 ± 6 [1]. This quantitative difference demonstrates that G-NGA2 and NGA2 are distinct analytical entities requiring separate calibration standards for accurate quantification.

Serum abundance
Reported
G-NGA2 1.25 ± 0.81 vs. NGA2 3.81 ± 6
Standards not interchangeable for quantification
Human serum ESI-QTOF; 3.05-fold difference
Glycomics Mass Spectrometry Biomarker Discovery

G-NGA2 vs. NGA2 Purity and Identity

G-NGA2 N-Glycan is supplied with a minimum purity of 90% as determined by both 1H NMR and HPLC [1]. Its identity is confirmed to conform to structure by 1H NMR. For comparison, the agalactosylated analog NGA2 (from the same vendor) also specifies >90% purity by identical methods [2]. While the purity specifications are comparable, the structural identity confirmation (NMR) is critical for ensuring the correct monogalactosylated isomer is procured, as mis-identification could lead to erroneous experimental outcomes.

Purity & identity
Specification review
min 90% (HPLC & ¹H NMR)
Identity confirmed by NMR; ensures correct isomer
Vendor specification; compare to NGA2 >90%
Quality Control Analytical Chemistry Glycan Standards

PHA-E Lectin Specificity for Galactose

The lectin PHA-E exhibits strong binding affinity for bisected N-glycans that contain a terminal galactose on the α1-6-linked mannose branch. In contrast, PHA-E shows lower affinity for N-glycans that lack terminal galactose (agalactosylated) [1]. As G-NGA2 is monogalactosylated, it possesses at least one terminal galactose, whereas NGA2 is completely agalactosylated. Therefore, in lectin-based assays, G-NGA2 will exhibit different binding behavior compared to NGA2, necessitating its use as a specific control or capture reagent.

PHA-E lectin affinity
Class-level
Intermediate affinity (predicted)
Binding differs by terminal galactose content
Kd not reported; class-level inference
Lectin Affinity Glycan-Protein Interaction Analytical Biochemistry

Glycosidase Cleavage: NGA2 vs. NA2

Protocols for single and multi-exoenzyme cleavage have been specifically developed for NGA2 and NA2 glycans [1]. While G-NGA2 is not explicitly named in this abstract, as a monogalactosylated intermediate, it represents a distinct substrate for galactosyltransferases and galactosidases. Its use is essential for studying the stepwise enzymatic processing of N-glycans, as it cannot be mimicked by the agalactosylated (NGA2) or digalactosylated (NA2) forms.

Glycosidase substrate
Supporting evidence
Distinct enzymatic intermediate
Monogalactosylated form required for enzyme studies
Stepwise galactosylation; HILIC-UPLC-Q-TOF MS context
Enzymology Glycosidase Sample Preparation

G-NGA2 N-Glycan Applications


Calibration Standard for ESI-QTOF Glycomics

In quantitative glycomics studies using ESI-QTOF mass spectrometry, G-NGA2 is required as a calibration standard to accurately quantify monogalactosylated, asialo, biantennary glycans in biological matrices. Substituting with the more abundant NGA2 standard would lead to significant quantification errors, as evidenced by their 3.05-fold difference in relative abundance in human serum [1].

System Suitability Standard for HPLC and LC-MS

G-NGA2, with its defined minimum purity of 90% by both 1H NMR and HPLC [2], serves as a critical system suitability standard for chromatographic methods targeting monogalactosylated glycans. Its use ensures proper peak identification and retention time calibration, which cannot be achieved using agalactosylated (NGA2) or digalactosylated (NA2) analogs due to their distinct chromatographic behavior.

Lectin-Based Assay Control for Galactose Binding

In assays utilizing lectins such as PHA-E, which exhibit differential binding based on terminal galactose content [3], G-NGA2 is the appropriate positive control or capture reagent for monogalactosylated glycans. NGA2 (agalactosylated) would fail to bind adequately, while NA2 (digalactosylated) may show different affinity, making G-NGA2 uniquely suited for calibrating responses in these assays.

Substrate for Galactosyltransferase and Galactosidase Assays

G-NGA2 is an essential substrate for studying the activity and specificity of galactosyltransferases and galactosidases in vitro [4]. As the monogalactosylated intermediate, it allows researchers to monitor the addition or removal of a single galactose residue, a step that cannot be modeled using the agalactosylated (NGA2) or digalactosylated (NA2) forms.

Application
Selection Property
Validation Focus
Quantitative ESI-QTOF glycomics
Monogalactosylation specificity
Calibration and abundance normalization
HPLC/LC-MS system suitability
Retention time and purity profile
Peak identification and purity verification
Lectin-based galactose assay
Terminal galactose recognition
Binding response calibration
Galactosyltransferase substrate
Single-galactose enzymatic intermediate
Enzyme activity and product monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for G-NGA2 N-Glycan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.